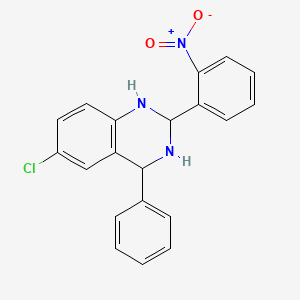
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline typically involves multi-step reactions. One common method includes the condensation of 2-nitrobenzaldehyde with aniline derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst, such as polyphosphoric acid, to yield the desired tetrahydroquinazoline compound. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline compounds depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-quinazolinone: Another quinazoline derivative with similar structural features.
6-Chloro-2-phenylquinazoline: Shares the chloro and phenyl substituents but lacks the nitro group.
2-(2-Nitrophenyl)-4-phenylquinazoline: Similar structure but without the chloro substituent.
Uniqueness
6-Chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline is unique due to the presence of both chloro and nitro groups, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
84571-14-2 |
|---|---|
Molecular Formula |
C20H16ClN3O2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
6-chloro-2-(2-nitrophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazoline |
InChI |
InChI=1S/C20H16ClN3O2/c21-14-10-11-17-16(12-14)19(13-6-2-1-3-7-13)23-20(22-17)15-8-4-5-9-18(15)24(25)26/h1-12,19-20,22-23H |
InChI Key |
RDBUCTCGEAEHLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(N2)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


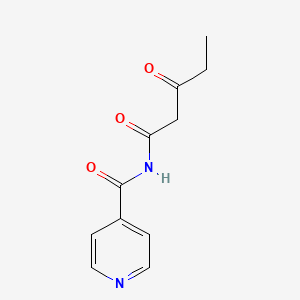
![N-(2-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14411699.png)
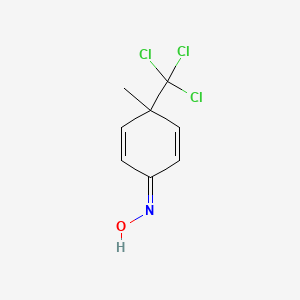
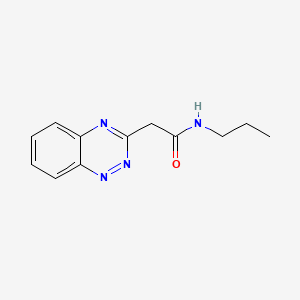
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
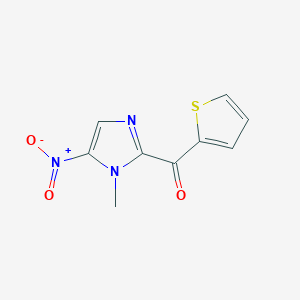
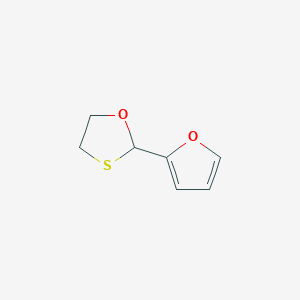
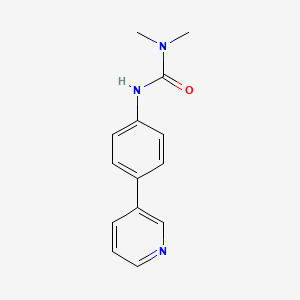
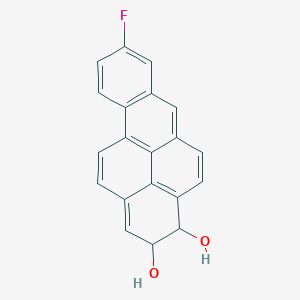
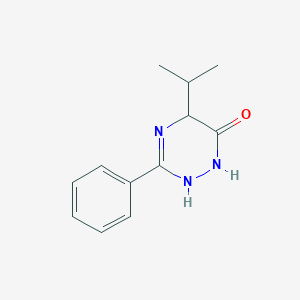
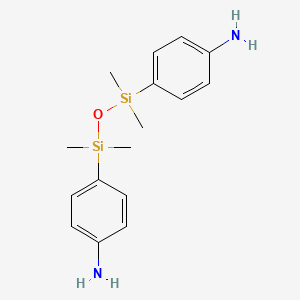
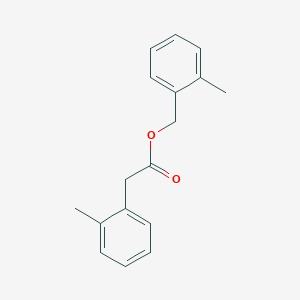
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
